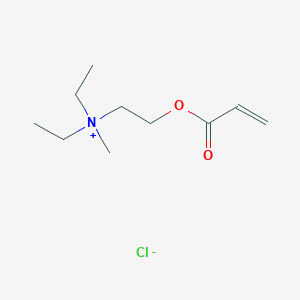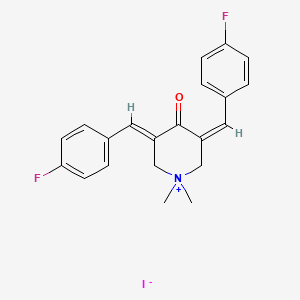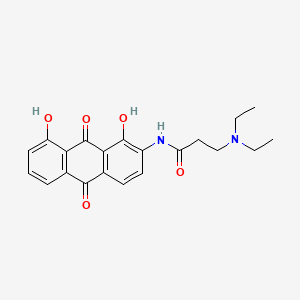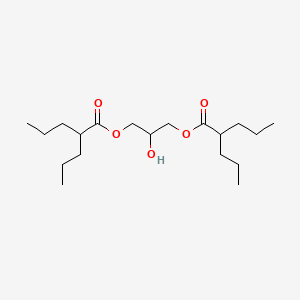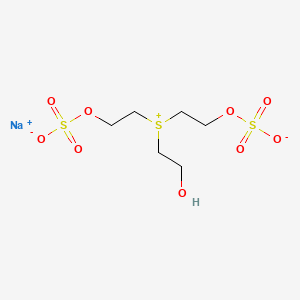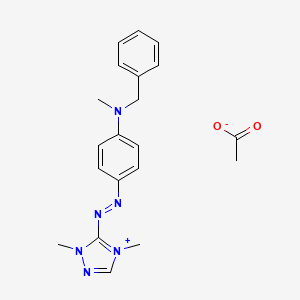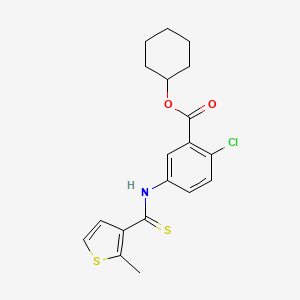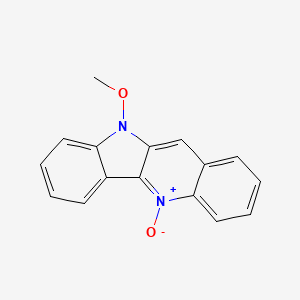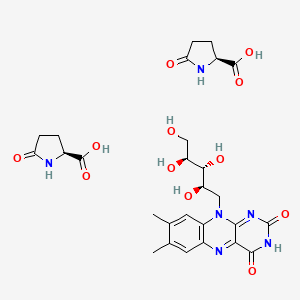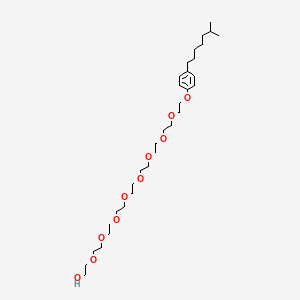
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a phenoxy group substituted with an isooctyl chain. It is primarily used in various industrial and scientific applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol typically involves the reaction of 4-isooctylphenol with polyethylene glycol (PEG) under controlled conditions. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway. The process involves the following steps:
Esterification: 4-Isooctylphenol is reacted with PEG in the presence of an acid catalyst, such as sulfuric acid, to form the ester intermediate.
Etherification: The ester intermediate undergoes etherification in the presence of a base catalyst, such as sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents; presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated phenols, nitrophenols.
Applications De Recherche Scientifique
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.
Mécanisme D'action
The mechanism of action of 26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic regions of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): Similar in structure due to the presence of multiple ether linkages but lacks the phenoxy group.
Nonylphenol ethoxylates: Similar surfactant properties but differ in the length and branching of the alkyl chain.
Octylphenol ethoxylates: Similar structure and properties but with a different alkyl chain length.
Uniqueness
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol is unique due to its specific combination of an isooctylphenoxy group and multiple ether linkages, which confer distinct surfactant properties. This combination allows for enhanced solubility and stability of hydrophobic compounds in aqueous solutions, making it particularly useful in various industrial and scientific applications.
Propriétés
Numéro CAS |
73165-66-9 |
|---|---|
Formule moléculaire |
C32H58O10 |
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O10/c1-30(2)6-4-3-5-7-31-8-10-32(11-9-31)42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33/h8-11,30,33H,3-7,12-29H2,1-2H3 |
Clé InChI |
JRVKYRBMIXSDPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




